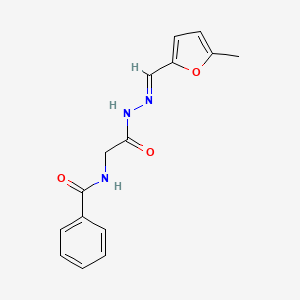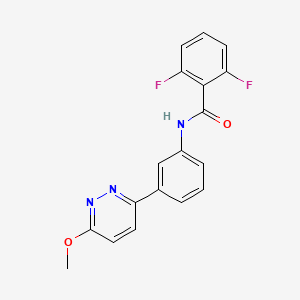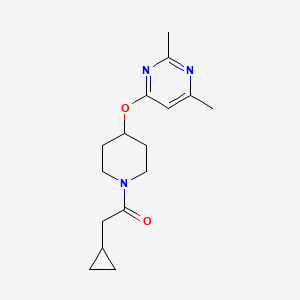
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a type of 1,2,3-triazole derivative . These types of compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction is often catalyzed by Cu(I), which is stabilized by a polytriazolylamine ligand .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can vary. For example, in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . The pattern of bond distances in the triazole ring indicates considerable delocalization of π-electron density .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives can be complex. For example, a mixture of 1-benzyl-4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole was hydrogenated at room temperature for 72 hours under 3 bar hydrogen pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives can vary. For example, 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-N-[(2,2,2-trifluoroethyl)carbamoyl]acetamide has a molecular formula of C14H19F3N6O2, an average mass of 360.335 Da, and a monoisotopic mass of 360.152161 Da .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,3-triazole core of the compound is structurally similar to an amide bond, which is a common feature in many drugs. This structural similarity can be exploited in drug discovery, where the compound can serve as a scaffold for developing new therapeutic agents. For instance, 1,2,3-triazoles have been used in the synthesis of anticonvulsant drugs like Rufinamide and antibiotics like cefatrizine .
Organic Synthesis
In organic chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its stability under various conditions makes it an ideal candidate for reactions that require high temperatures or strong reagents .
Polymer Chemistry
The compound’s robustness and stability also make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation .
Supramolecular Chemistry
The ability of 1,2,3-triazoles to engage in hydrogen bonding allows them to be used in supramolecular chemistry. They can form host-guest complexes and be used in the construction of molecular machines and devices .
Bioconjugation and Chemical Biology
Bioconjugation techniques often utilize 1,2,3-triazoles for attaching biomolecules to various substrates. This compound could be used in chemical biology to modify proteins or nucleic acids, aiding in the study of biological processes .
Fluorescent Imaging
Due to its strong dipole moment, the compound can be functionalized to act as a fluorescent probe. This application is particularly useful in imaging techniques where the compound can be used to label cells or tissues for observation under a microscope .
Antimicrobial Activity
Compounds with the 1,2,3-triazole moiety have shown promising antibacterial and antifungal activities. They can be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .
Antiproliferative Agents
The 1,2,3-triazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. They can be designed to induce apoptosis in cancer cells, offering a potential pathway for cancer treatment .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 4-cyclopropyl-1-[1-(3-methylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels . Both of these pathways help to mitigate the effects of hypoxia.
Pharmacokinetics
The pyrrolidine ring, a common feature in many drugs, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of the compound’s action include increased production of red blood cells and new blood vessels, which can help to alleviate the effects of conditions such as anemia and ischemia . In addition, by promoting cell survival under hypoxic conditions, the compound may have potential applications in the treatment of cancer .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-3-2-4-14(9-12)17(22)20-8-7-15(10-20)21-11-16(18-19-21)13-5-6-13/h2-4,9,11,13,15H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSIZBLXVVUGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


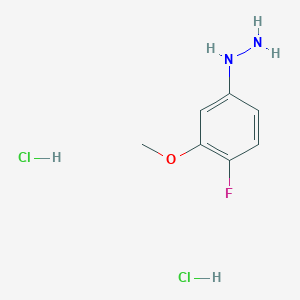

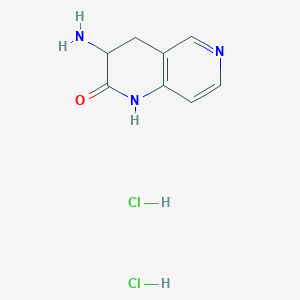
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

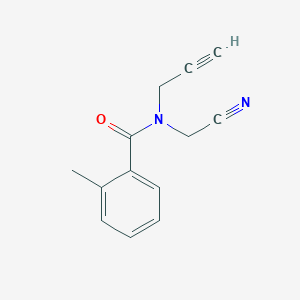
![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
